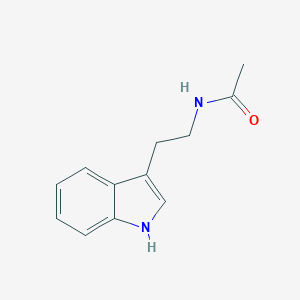

N-Acetyltryptamine

Descripción general

Descripción

La N-Acetiltriptamina es un compuesto orgánico con la fórmula molecular C₁₂H₁₄N₂O. Es un agonista parcial para los receptores de melatonina y es producido por ciertas especies de Streptomyces y Fusarium . Este compuesto está relacionado estructuralmente con la melatonina y la serotonina, desempeñando un papel en la regulación de los ritmos circadianos y otros procesos fisiológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-Acetiltriptamina se puede sintetizar mediante la acetilación de la triptamina. Un método común implica hacer reaccionar la triptamina con anhídrido acético en presencia de un disolvente como el etanol absoluto . La reacción suele llevarse a cabo en condiciones suaves, produciendo N-Acetiltriptamina como producto principal.

Métodos de producción industrial: La producción industrial de N-Acetiltriptamina a menudo implica procesos de fermentación utilizando especies de Streptomyces. Estos microorganismos producen naturalmente el compuesto, que luego se puede extraer y purificar del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Acetiltriptamina experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los derivados indólicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en triptamina.

Sustitución: Puede participar en reacciones de sustitución, particularmente en el anillo indólico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y otros electrófilos se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: Derivados indólicos.

Reducción: Triptamina.

Sustitución: Diversos compuestos indólicos sustituidos.

Aplicaciones Científicas De Investigación

Physiological Role and Daily Rhythms

Recent studies have established that N-acetyltryptamine is a physiological component of mammalian blood, exhibiting a daily rhythm similar to melatonin. Research involving rhesus macaques showed that plasma levels of this compound increase nocturnally, with variations ranging from 2- to 15-fold compared to daytime levels. This rhythmicity suggests that this compound may play a role in regulating circadian rhythms and could be involved in the modulation of sleep-wake cycles and hormonal fluctuations .

Table 1: Plasma Levels of this compound in Different Species

| Species | Daytime Level (nM) | Nocturnal Increase (Fold) |

|---|---|---|

| Rat | 0.29 ± 0.05 | 2-15 |

| Rhesus Macaque | 0.54 ± 0.24 | 2-15 |

| Human | 0.03 ± 0.01 | Not specified |

Melatonin Receptor Interaction

This compound acts as a mixed agonist/antagonist at melatonin receptors, suggesting its potential as a melatonin substitute or adjunct in therapeutic contexts. Its binding affinity, although lower than that of melatonin, indicates it could influence sleep regulation and circadian biology . This property opens avenues for exploring its use in treating sleep disorders and other conditions linked to melatonin dysregulation.

Pharmacological Implications

The pharmacological profile of this compound has been examined in various studies:

- Chronic Pain Management : Research indicates that compounds interacting with melatonin receptors may have analgesic properties. The modulation of pain pathways through this compound could offer new strategies for managing chronic pain conditions .

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress. This property could be beneficial in developing therapies for neurodegenerative diseases where oxidative damage is prevalent .

Case Studies and Research Findings

Various case studies highlight the potential applications of this compound:

- A study examining the effects of this compound on sleep patterns found that its administration improved sleep quality in animal models, suggesting a role in sleep regulation .

- Another investigation into the compound's effects on mood disorders indicated that it might help alleviate symptoms associated with depression and anxiety by modulating neurotransmitter systems .

Mecanismo De Acción

La N-Acetiltriptamina ejerce sus efectos principalmente a través del agonismo parcial en los receptores de melatonina (MT1 y MT2). Se une a estos receptores, modulando su actividad e influenciando los ritmos circadianos. El compuesto también interactúa con la N-acetiltransferasa de serotonina, desempeñando un papel en la biosíntesis de melatonina .

Compuestos similares:

Melatonina (N-Acetil-5-metoxitriptamina): Una hormona involucrada en la regulación del sueño.

Serotonina (5-Hidroxitriptamina): Un neurotransmisor que regula el estado de ánimo y otras funciones.

N-Acetilserotonina: Un intermedio en la biosíntesis de la melatonina.

Comparación: La N-Acetiltriptamina es única en su agonismo parcial en los receptores de melatonina, mientras que la melatonina es un agonista completo. La serotonina actúa principalmente como neurotransmisor, mientras que la N-Acetilserotonina sirve como intermedio biosintético .

Comparación Con Compuestos Similares

Melatonin (N-Acetyl-5-methoxytryptamine): A hormone involved in sleep regulation.

Serotonin (5-Hydroxytryptamine): A neurotransmitter that regulates mood and other functions.

N-Acetylserotonin: An intermediate in the biosynthesis of melatonin.

Comparison: N-Acetyltryptamine is unique in its partial agonism at melatonin receptors, whereas melatonin is a full agonist. Serotonin primarily acts as a neurotransmitter, while N-Acetylserotonin serves as a biosynthetic intermediate .

Actividad Biológica

N-Acetyltryptamine (NAT) is a derivative of tryptamine and is recognized as a precursor to melatonin, the primary hormone secreted by the pineal gland. While melatonin has been extensively studied for its role in regulating circadian rhythms, NAT has received comparatively less attention despite its potential physiological significance. This article delves into the biological activity of this compound, highlighting its physiological presence, pharmacological properties, and implications for health.

Physiological Presence and Daily Rhythm

Recent studies have established that this compound is physiologically present in the plasma of various mammals, including humans. A notable study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect NAT in plasma samples collected over a 24-hour period from rats, rhesus macaques, and humans. The findings revealed subnanomolar concentrations of NAT, with significant variations observed throughout the day:

| Species | Daytime Concentration (nM) | Nocturnal Increase (Fold Change) |

|---|---|---|

| Rat | 0.29 ± 0.05 | 2-15 times |

| Rhesus Macaque | 0.54 ± 0.24 | 2-15 times |

| Human | 0.03 ± 0.01 | Not specified |

The nocturnal increase in plasma NAT levels suggests a role in circadian biology, similar to melatonin, indicating that NAT may function as a chronobiological signal .

Pharmacological Properties

This compound exhibits mixed agonistic and antagonistic properties at melatonin receptors (MT1 and MT2). While its affinity for these receptors is lower than that of melatonin, its unique pharmacological profile may contribute to various biological effects:

- Melatonin Receptor Interaction : NAT's role as a mixed agonist/antagonist at melatonin receptors allows it to modulate circadian rhythms and sleep patterns.

- Neuroprotective Effects : Some studies have indicated that NAT may possess neuroprotective properties, potentially contributing to its physiological roles in the nervous system .

Case Studies and Clinical Implications

Despite limited direct clinical studies on this compound itself, insights can be drawn from research on melatonin due to their structural similarities and overlapping functions. For instance, melatonin has been studied extensively for its therapeutic potential in sleep disorders and neurodegenerative diseases:

- Neurodegenerative Diseases : Melatonin has shown promise in alleviating symptoms associated with Alzheimer's disease and multiple sclerosis. While specific studies on NAT are scarce, its neuroprotective potential could be extrapolated from melatonin research .

- Overdose Cases : There have been documented cases of melatonin overdose highlighting the need for caution with high doses. Understanding NAT's pharmacodynamics may provide insights into safer usage profiles for similar compounds .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGEQAEQJTCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144042 | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-47-3 | |

| Record name | N-Acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.